molecular formula C8H11NO2 B14253782 (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 202187-29-9

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14253782
CAS No.: 202187-29-9
M. Wt: 153.18 g/mol
InChI Key: FCYFJGGJCJDCPB-UCROKIRRSA-N
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Description

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. The presence of both an amino group and a carboxylic acid group makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as norbornene derivatives.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which can involve carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate signaling pathways related to neurotransmission and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Norbornene derivatives: Compounds with a similar bicyclic structure but different functional groups.

Uniqueness

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

202187-29-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6-,7+/m1/s1

InChI Key

FCYFJGGJCJDCPB-UCROKIRRSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)O)N

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N

Origin of Product

United States

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